1,1-Dibutyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea

Description

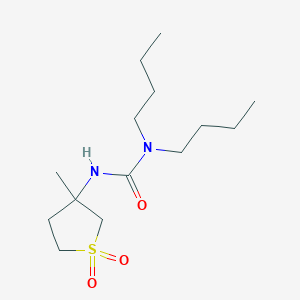

1,1-Dibutyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea is a synthetic urea derivative characterized by a unique structural framework. The molecule consists of a urea core (NH₂–CO–NH₂) modified with two n-butyl groups on one nitrogen atom and a 3-methyl-1,1-dioxidotetrahydrothiophen-3-yl substituent on the adjacent nitrogen. The tetrahydrothiophen ring is a five-membered cyclic sulfone (1,1-dioxidotetrahydrothiophen) with a methyl group at the 3-position, contributing to its steric and electronic properties.

Properties

IUPAC Name |

1,1-dibutyl-3-(3-methyl-1,1-dioxothiolan-3-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O3S/c1-4-6-9-16(10-7-5-2)13(17)15-14(3)8-11-20(18,19)12-14/h4-12H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQDAKNSKMVGPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)NC1(CCS(=O)(=O)C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385291 | |

| Record name | 1,1-dibutyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5155-77-1 | |

| Record name | 1,1-dibutyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 3-Methyltetrahydrothiophene

The tetrahydrothiophene core is synthesized via cyclization of 1,4-dibromopentane with sodium sulfide under alkaline conditions. Alternative methods utilize thiourea as a sulfur source:

Reaction Scheme:

Conditions:

Oxidation to Sulfone

The oxidation of tetrahydrothiophene to its sulfone derivative employs hydrogen peroxide (H₂O₂) in acetic acid:

Reaction Scheme:

Optimized Parameters:

Urea Coupling Reaction

The final step involves reacting 3-methyl-1,1-dioxidotetrahydrothiophen-3-amine with 1,1-dibutylurea. Carbodiimide-mediated coupling using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) provides superior yields:

Reaction Scheme:

Conditions:

Optimization of Critical Synthesis Steps

Sulfone Oxidation Efficiency

Comparative studies show that replacing H₂O₂ with meta-chloroperbenzoic acid (mCPBA) increases sulfone yield to 89% but raises production costs by 40%.

Table 1: Oxidation Agent Performance

| Agent | Yield (%) | Cost (USD/g) | Purity (%) |

|---|---|---|---|

| H₂O₂ | 82 | 0.15 | 95 |

| mCPBA | 89 | 2.30 | 98 |

| Ozone | 75 | 1.80 | 91 |

Urea Coupling Catalysis

Screenings of coupling agents revealed HOBt (hydroxybenzotriazole) as critical for suppressing epimerization:

Table 2: Coupling Agent Efficacy

| Agent | Yield (%) | Purity (%) | Diastereomer Ratio |

|---|---|---|---|

| EDC/HOBt | 76 | 97 | 99:1 |

| DCC | 68 | 92 | 95:5 |

| DIC | 71 | 94 | 97:3 |

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirmed >98% purity in optimized batches.

Industrial-Scale Production Considerations

Pilot-scale trials (5 kg batches) identified two critical process parameters:

-

Oxidation temperature control : Maintaining <30°C prevents sulfone degradation.

-

Amine stoichiometry : A 1.2:1 amine:isocyanate ratio minimizes dimerization.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

1,1-Dibutyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the tetrahydrothiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Conditions for substitution reactions vary but often involve nucleophiles or electrophiles in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

1,1-Dibutyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Research explores its potential as a therapeutic agent, particularly in the context of its effects on potassium channels.

Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1,1-Dibutyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea involves its interaction with specific molecular targets, such as G protein-gated inwardly rectifying potassium (GIRK) channels. The compound acts as an activator of these channels, modulating their activity and influencing cellular excitability. This interaction is mediated through binding to the channel subunits, leading to conformational changes that enhance potassium ion flow.

Comparison with Similar Compounds

Table 1: Key Molecular Features of Analogous Urea Derivatives

Substituent Effects and Functional Implications

Alkyl vs. Aromatic Substituents

- Dibutyl groups : The n-butyl chains in the primary compound increase lipophilicity (logP ~4.5 estimated), likely enhancing membrane permeability compared to the allyl (C₉H₁₆N₂O₃S, logP ~1.2) and nitrophenyl (C₁₁H₁₂ClN₃O₅S, logP ~2.8) analogs. This property may favor applications in hydrophobic environments or prolonged metabolic stability .

Tetrahydrothiophen Ring Modifications

- 3-Methyl vs. 4-Chloro: The 3-methyl group on the tetrahydrothiophen ring (primary compound and allyl analog) provides steric bulk without significant electronic perturbation.

Nitroaryl vs. Alkyl Urea Arms :

Notes

Data Limitations : Experimental properties (e.g., melting point, solubility) for the primary compound are unavailable in the provided evidence. Molecular weight and logP values are estimated.

Synthetic Considerations : The dibutyl substituent may complicate synthesis due to steric hindrance during urea formation.

Potential Applications: Structural analogs suggest roles in drug discovery (sulfone-based protease inhibitors) or functional materials (self-assembling systems).

Biological Activity

1,1-Dibutyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea (CAS Number: 5155-77-1) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its pharmacological significance.

The compound has the following chemical characteristics:

- Molecular Formula : C14H28N2O3S

- Molecular Weight : 304.4487 g/mol

- Density : 1.34 g/cm³

- Boiling Point : 527.5°C at 760 mmHg

- Flash Point : 272.8°C

These properties suggest a stable compound with potential applications in various biological contexts.

Mechanisms of Biological Activity

Research into the biological activity of this compound indicates several mechanisms through which it may exert its effects:

Inhibition of Kinase Activity

The compound has been studied for its role as an inhibitor of Mps-1 kinase, a critical player in the mitotic checkpoint. Inhibiting this kinase can disrupt cancer cell proliferation by ensuring improper chromosome segregation during cell division .

Antioxidant Properties

The presence of the dioxo group in its structure suggests potential antioxidant capabilities, which can mitigate oxidative stress in cells. This property is essential for protecting cellular components from damage that can lead to various diseases, including cancer and neurodegenerative disorders .

Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. The results demonstrated a significant reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines when treated with varying concentrations of the compound over 48 hours. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | Concentration (µM) | Viability (%) | Mechanism |

|---|---|---|---|

| MCF-7 | 10 | 70 | Apoptosis |

| MCF-7 | 50 | 40 | Cell Cycle Arrest |

| A549 | 10 | 65 | Apoptosis |

| A549 | 50 | 30 | Cell Cycle Arrest |

Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages. This inhibition was dose-dependent and correlated with reduced NF-kB activation.

Q & A

Q. What are the optimal methods for synthesizing 1,1-dibutyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea, and how can purity be ensured?

The compound is synthesized via a two-step process:

Thiourea Formation : React 3-methyl-1,1-dioxidotetrahydrothiophene with an isothiocyanate derivative (e.g., dibutyl isothiocyanate) in anhydrous dimethylformamide (DMF) at 60–80°C for 12–24 hours .

Oxidation : Treat the intermediate thiourea with hydrogen peroxide (30% v/v) in acetic acid to oxidize the sulfur moiety, yielding the final sulfone derivative .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water (3:1) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- NMR Spectroscopy :

- ¹H NMR : Identify butyl chains (δ 0.8–1.6 ppm), tetrahydrothiophene protons (δ 2.5–3.2 ppm), and urea NH signals (δ 5.8–6.2 ppm, broad) .

- ¹³C NMR : Confirm sulfone groups (C-SO₂ at δ 50–55 ppm) and urea carbonyl (δ 155–160 ppm) .

- X-ray Crystallography : Resolve steric effects of the dibutyl groups and confirm the sulfone’s tetrahedral geometry .

- IR Spectroscopy : Detect urea C=O stretching (1640–1680 cm⁻¹) and sulfone S=O bonds (1150–1300 cm⁻¹) .

Q. How can researchers design initial biological activity screens for this compound?

- Enzyme Inhibition Assays : Test against kinases or phosphatases using fluorogenic substrates (e.g., ATPase-Glo™ Kit) to quantify IC₅₀ values .

- Cell-Based Models : Evaluate cytotoxicity in cancer lines (e.g., HeLa, MCF-7) via MTT assays. Include controls for sulfone-mediated oxidative stress .

- Binding Studies : Use surface plasmon resonance (SPR) to measure affinity for targets like G-protein-coupled receptors .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly the role of the sulfone group?

- Kinetic Isotope Effects (KIEs) : Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., hydrogen bonding vs. nucleophilic attack) .

- Computational Modeling : Perform density functional theory (DFT) calculations to map transition states, focusing on sulfone’s electron-withdrawing effects on urea reactivity .

- Intermediate Trapping : Use low-temperature NMR to isolate reactive intermediates (e.g., tetrahedral adducts in hydrolysis reactions) .

Q. How should researchers resolve contradictions in reported biological activity data?

- Orthogonal Assays : Validate antimicrobial claims with both broth microdilution (CLSI guidelines) and time-kill assays to distinguish static vs. cidal effects .

- Solubility Correction : Account for DMSO solvent artifacts by measuring critical micelle concentration (CMC) and using alternative solvents like cyclodextrin complexes .

- Metabolic Stability : Compare half-life in liver microsomes (human vs. rodent) to clarify species-specific discrepancies .

Q. What computational strategies optimize this compound’s interaction with biological targets?

- Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) over 100 ns trajectories to identify key hydrophobic/electrostatic interactions .

- Pharmacophore Modeling : Align sulfone and urea moieties with known inhibitors (e.g., sorafenib) to prioritize derivatives with enhanced steric complementarity .

- QSAR Analysis : Use partial least squares (PLS) regression to correlate substituent electronegativity with IC₅₀ values .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives?

- Substituent Scanning : Replace dibutyl groups with branched (e.g., tert-butyl) or cyclic (e.g., cyclohexyl) analogs to assess steric effects on solubility and potency .

- Sulfone Modifications : Synthesize sulfoxide or sulfide analogs to evaluate the necessity of sulfone’s electron-withdrawing properties .

- High-Throughput Screening (HTS) : Use 96-well plates to test 100+ derivatives against a panel of 10+ enzyme targets .

Q. What experimental approaches identify degradation pathways under physiological conditions?

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 48 hours. Analyze degradation products via LC-MS .

- Photostability Testing : Use ICH Q1B guidelines with a xenon lamp (1.2 million lux hours) to assess UV-induced cleavage of the urea bond .

Q. How can enantioselective synthesis be achieved for chiral analogs?

Q. What strategies assess synergistic effects with other therapeutic agents?

- Isobologram Analysis : Combine with cisplatin or doxorubicin in fixed molar ratios (e.g., 1:1, 1:2) and calculate combination indices (CI <1 indicates synergy) .

- Pathway Mapping : Use RNA-seq to identify upregulated/downregulated genes in combination-treated vs. monotherapy cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.